Methyl 3-chlorobenzimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chlorobenzimidate hydrochloride is an organic compound with the molecular formula C8H9Cl2NO. It is a derivative of benzimidate, featuring a methyl group and a chlorine atom attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-chlorobenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chlorobenzimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce 3-chlorobenzoic acid and methanol.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid and sodium hydroxide are often used in hydrolysis reactions.
Solvents: Methanol, ethanol, and other organic solvents are frequently employed in these reactions.
Major Products Formed
Substitution Products: Various substituted benzimidates.
Hydrolysis Products: 3-chlorobenzoic acid and methanol.
Condensation Products: Imines and other condensation derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chlorobenzimidate hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 3-chlorobenzimidate hydrochloride involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromobenzimidate hydrochloride
- Methyl 3-iodobenzimidate hydrochloride
- Methyl 3-fluorobenzimidate hydrochloride
Uniqueness
Methyl 3-chlorobenzimidate hydrochloride is unique due to its specific reactivity profile and the presence of a chlorine atom, which imparts distinct chemical properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different reactivity and selectivity in chemical reactions .
Eigenschaften
Molekularformel |
C8H9Cl2NO |
---|---|
Molekulargewicht |
206.07 g/mol |
IUPAC-Name |
methyl 3-chlorobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H8ClNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H |
InChI-Schlüssel |
JCDGWYCIFKSGEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)C1=CC(=CC=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.